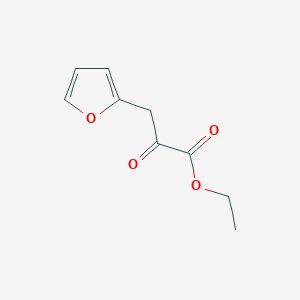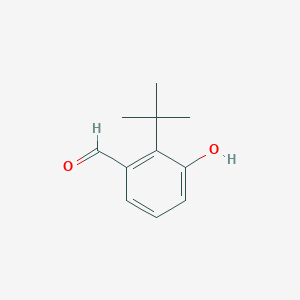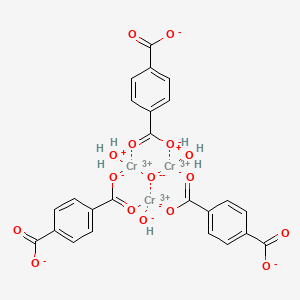
MIL-101(Cr) F Free
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MIL-101(Cr) F Free is a type of metal-organic framework (MOF) that consists of chromium ions and terephthalic acid ligands. This compound is known for its high specific surface area, large pore size, and excellent thermal, chemical, and water stability . The “F Free” designation indicates that this version of MIL-101(Cr) is synthesized without the use of hydrofluoric acid, making it more environmentally friendly .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
MIL-101(Cr) F Free can be synthesized using a hydrothermal method without hydrofluoric acid. The synthesis involves the reaction of chromium nitrate with terephthalic acid in the presence of water and nitric acid as a modulator . The reaction is typically carried out at temperatures ranging from 160°C to 220°C . The addition of acetic acid and seeding can help lower the reaction temperature while maintaining good yield and surface area .
Industrial Production Methods
For large-scale production, the synthesis can be scaled up to produce quantities greater than 100 grams with yields near 70% and BET surface areas close to 4000 m²/g . The use of nitric acid as a modulator has been shown to increase the yield significantly .
Analyse Chemischer Reaktionen
Types of Reactions
MIL-101(Cr) F Free undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions due to the presence of unsaturated chromium sites.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: The terephthalic acid ligands can be substituted with other functional groups to modify the properties of the MOF.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic acids for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the stability of the MOF structure .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce chromium oxides, while substitution reactions can yield functionalized MOFs with different properties .
Wissenschaftliche Forschungsanwendungen
MIL-101(Cr) F Free has a wide range of scientific research applications due to its unique properties :
Wirkmechanismus
The mechanism of action of MIL-101(Cr) F Free involves its high specific surface area and the presence of unsaturated chromium sites, which act as Lewis acid sites . These sites can interact with various molecules, facilitating adsorption, catalysis, and other chemical processes . The large pore size allows for the accommodation of large molecules, enhancing its effectiveness in gas storage and separation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
MIL-88: Another chromium-based MOF with different structural properties.
MIL-53: Known for its flexibility and ability to undergo structural changes upon adsorption.
MOF-235: A MOF with similar applications but different structural characteristics.
Uniqueness
MIL-101(Cr) F Free stands out due to its high specific surface area, large pore size, and excellent stability in various conditions . The fluoride-free synthesis makes it more environmentally friendly compared to other MOFs that require hydrofluoric acid .
Eigenschaften
Molekularformel |
C24H19Cr3O16+2 |
|---|---|
Molekulargewicht |
719.4 g/mol |
IUPAC-Name |
dioxidanium;chromium(3+);oxygen(2-);terephthalate;hydroxide |
InChI |
InChI=1S/3C8H6O4.3Cr.3H2O.O/c3*9-7(10)5-1-2-6(4-3-5)8(11)12;;;;;;;/h3*1-4H,(H,9,10)(H,11,12);;;;3*1H2;/q;;;3*+3;;;;-2/p-5 |
InChI-Schlüssel |
UALWHFIFJCQBLB-UHFFFAOYSA-I |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[OH3+].[OH3+].[OH-].[O-2].[Cr+3].[Cr+3].[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



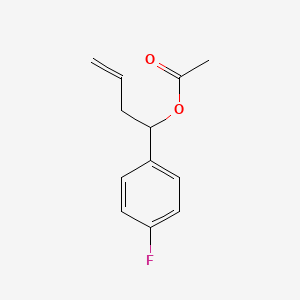
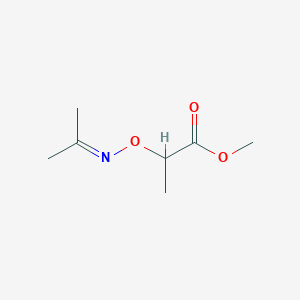
![(2S,4S)-2-Amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid](/img/structure/B14013799.png)
![N~1~,N~3~-Bis[(3,4-dimethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B14013807.png)
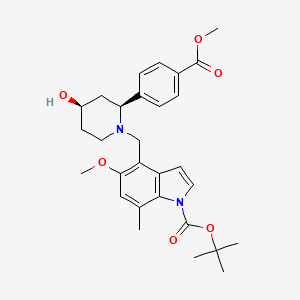
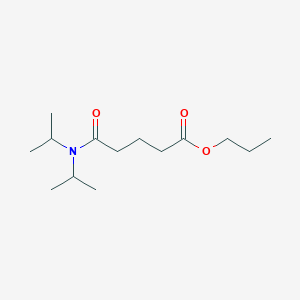
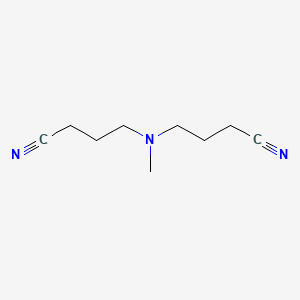
![2-(3-Fluorophenyl)-[3,4'-bipyridin]-6-amine](/img/structure/B14013838.png)
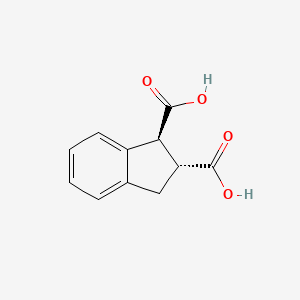
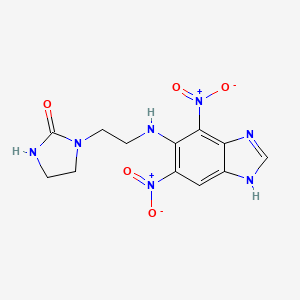
![4-Morpholineacetamide,n-[(ethylamino)carbonyl]-](/img/structure/B14013850.png)
